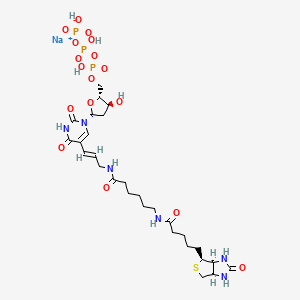

BIo-11-dUTP xsodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotin-11-dUTP sodium salt: is a biotinylated deoxynucleotide triphosphate analogue. It is commonly used in molecular biology for non-radioactive labeling of DNA. The compound is designed to be incorporated into DNA during various enzymatic processes, allowing for subsequent detection using biotin-streptavidin interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Biotin-11-dUTP sodium salt is synthesized by attaching a biotin moiety to the 5-position of deoxyuridine triphosphate (dUTP) via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection .

Industrial Production Methods: The industrial production of Biotin-11-dUTP sodium salt typically involves large-scale synthesis using automated synthesizers. The compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Biotin-11-dUTP sodium salt primarily undergoes enzymatic incorporation into DNA. This process does not involve traditional chemical reactions like oxidation or reduction but rather enzymatic reactions facilitated by DNA polymerases .

Common Reagents and Conditions:

Major Products: The major product of these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .

Applications De Recherche Scientifique

Chemistry: Biotin-11-dUTP sodium salt is used in the synthesis of biotin-labeled DNA probes for various applications, including in situ hybridization and Southern blotting .

Biology: In molecular biology, it is used for labeling DNA during polymerase chain reactions (PCR), nick translation, and cDNA synthesis .

Medicine: The compound is used in diagnostic assays to detect specific DNA sequences in clinical samples. It is also used in research to study gene expression and regulation .

Industry: In the biotechnology industry, Biotin-11-dUTP sodium salt is used in the production of biotin-labeled DNA probes for various applications, including quality control and product development .

Mécanisme D'action

Biotin-11-dUTP sodium salt is incorporated into DNA by DNA polymerases during enzymatic reactions. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin conjugates. The biotin-streptavidin interaction is highly specific and strong, making it ideal for various detection applications .

Comparaison Avec Des Composés Similaires

Biotin-16-dUTP: Similar to Biotin-11-dUTP but with a longer linker, which can affect the efficiency of biotin-streptavidin interactions.

Biotin-11-dCTP: A biotinylated analogue of deoxycytidine triphosphate, used for similar applications but with different incorporation properties.

Digoxigenin-11-dUTP: Another non-radioactive labeling compound, but uses digoxigenin instead of biotin for detection.

Uniqueness: Biotin-11-dUTP sodium salt is unique due to its optimal linker length, which ensures efficient incorporation into DNA and effective detection using biotin-streptavidin interactions .

Propriétés

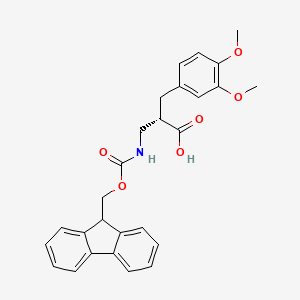

Formule moléculaire |

C28H44N6NaO17P3S |

|---|---|

Poids moléculaire |

884.7 g/mol |

Nom IUPAC |

sodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C28H45N6O17P3S.Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);/q;+1/p-1/b7-6+;/t18-,19-,20+,21-,24+,25-;/m0./s1 |

Clé InChI |

RDAUACHYMZWLBE-KUOVFHGMSA-M |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)